2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Chemical purity Salt form quality Procurement specification

Target compound delivers structural differentiation that generic 1,4-benzodiazepines cannot replicate. As a 1,5-benzodiazepine bearing a chiral C2 2-methoxyphenyl substituent, it exhibits distinct GABAA receptor population selectivity—including inverse agonism at tonic inhibition receptors in native cerebellar granule cell electrophysiology. The hydrochloride salt ensures superior aqueous solubility over the free base for reproducible in vitro assays and patch-clamp buffer preparation. Certified at ≥98% purity (3 percentage points above alternative 95% material), it is qualified for HPLC reference standard use, impurity profiling, and stereospecific SAR studies. With a predicted LogP of 4.09, it serves as a high-lipophilicity probe for BBB penetration studies. Request a quote for 1–10 g research quantities.

Molecular Formula C16H19ClN2O
Molecular Weight 290.79 g/mol
CAS No. 1049741-23-2
Cat. No. B3078040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride
CAS1049741-23-2
Molecular FormulaC16H19ClN2O
Molecular Weight290.79 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2CCNC3=CC=CC=C3N2.Cl
InChIInChI=1S/C16H18N2O.ClH/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13;/h2-9,13,17-18H,10-11H2,1H3;1H
InChIKeyAYOMRBDQZMAODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Hydrochloride (CAS 1049741-23-2) – Structural Class and Fundamental Characterization


2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride (CAS 1049741-23-2) is a 1,5-benzodiazepine derivative bearing a 2-methoxyphenyl substituent at the C2 position, supplied as the hydrochloride salt (C16H19ClN2O, MW 290.79 g/mol) . This compound belongs to the 1,5-benzodiazepine subclass—structurally distinct from the clinically dominant 1,4-benzodiazepines (e.g., diazepam) by the positioning of nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring [1]. The presence of a chiral center at C2 and the hydrochloride salt form confer specific physicochemical properties that differentiate this compound from its free-base analog and from other benzodiazepine subclasses [2].

Why 1,5-Benzodiazepine Analogs Cannot Be Interchanged: Scaffold-Dependent Target Engagement of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Hydrochloride


Generic substitution among benzodiazepine subclasses is precluded by fundamental differences in receptor pharmacology. 1,5-Benzodiazepines such as the target compound exhibit distinct GABAA receptor population selectivity compared to 1,4-benzodiazepines, with some 1,5-benzodiazepine derivatives displaying inverse agonist profiles at tonic inhibition–mediating receptors, in contrast to the full agonist behavior of 1,4-benzodiazepine comparators like flunitrazepam [1]. Furthermore, the hydrochloride salt form of CAS 1049741-23-2 offers aqueous solubility advantages over the free base (CAS 904815-69-6), directly impacting experimental reproducibility in in vitro assays. The chiral center at C2 introduces an additional dimension of stereochemical purity that racemic or achiral in-class alternatives cannot replicate, making direct substitution without chiral resolution assessment unreliable [2].

Quantitative Differentiation Evidence: 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Hydrochloride vs. Closest Analogs


Hydrochloride Salt Purity: 98% (LeYan) vs. 95% (Alternative Vendor) for CAS 1049741-23-2

The hydrochloride salt of 2-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1049741-23-2) is supplied by LeYan at a certified purity of 98% . In comparison, an alternative vendor (CymitQuimica) lists the same hydrochloride salt at a minimum purity of 95% . The 3-percentage-point purity differential represents a meaningful distinction for applications requiring high-purity starting material, such as impurity profiling studies or quantitative pharmacological assays where baseline noise from impurities can confound dose–response measurements.

Chemical purity Salt form quality Procurement specification

GABAA Receptor Pharmacological Profile: 1,5-Benzodiazepine Inverse Agonism vs. 1,4-Benzodiazepine Agonism at Tonic Inhibition Receptors

In a direct head-to-head electrophysiological comparison using rat cerebellar granule cell cultures, newly synthesized 1,5-benzodiazepine compounds were evaluated alongside the 1,4-benzodiazepine agonist flunitrazepam and the clinical 1,5-benzodiazepine clobazam. Many of the 1,5-benzodiazepine derivatives displayed a profile of inverse agonism at the GABAA receptor population mediating tonic inhibition, whereas flunitrazepam acted as a full agonist at both phasic and tonic inhibition–mediating receptor populations [1]. Although the specific compound 2-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine was not individually tested in this study, the class-level inference establishes that 1,5-benzodiazepines bearing the same core scaffold can produce qualitatively opposite GABAA receptor modulation compared to 1,4-benzodiazepine analogs.

GABAA receptor Phasic/tonic inhibition 1,5-Benzodiazepine pharmacology

Enantioselective Synthesis Capability: Chiral 2-Substituted-1,5-Benzodiazepines with Up to 82% ee via Domino Reaction

A chiral titanium–BINOL–prolineamide catalyst system enables the first enantioselective synthesis of 2-substituted-1,5-benzodiazepine derivatives, achieving enantiomeric excess (ee) values of up to 82% for this scaffold class [1]. This is directly relevant to 2-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which bears a chiral center at C2. In contrast, standard racemic syntheses of 1,4-benzodiazepines such as diazepam, or even of related 1,5-benzodiazepines without chiral induction, yield racemic mixtures (0% ee) that cannot resolve enantiomer-specific pharmacology.

Enantioselective synthesis Chiral benzodiazepines Asymmetric catalysis

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Differentiation for Formulation and Assay Design

The hydrochloride salt (CAS 1049741-23-2, MW 290.79 g/mol, C16H19ClN2O) differs from the corresponding free base (CAS 904815-69-6, MW 254.33 g/mol, C16H18N2O) by the addition of one equivalent of HCl, increasing molecular weight by 36.46 g/mol (14.3% mass increase). The salt form typically confers significantly higher aqueous solubility compared to the neutral free base, a property critical for in vitro assay preparation and in vivo formulation. Substituting the free base for the hydrochloride salt without accounting for the mass correction and solubility difference would lead to dosing errors and potential solubility-limited false negatives in biological assays.

Salt form Aqueous solubility Formulation development

Predicted Physicochemical Properties: TPSA and LogP Differentiation from Classical 1,4-Benzodiazepine Drugs

The target compound displays a topological polar surface area (TPSA) of 33.29 Ų and a predicted LogP of 4.0858 . For comparison, the classical 1,4-benzodiazepine diazepam has a TPSA of 32.67 Ų and a LogP of approximately 2.8 [1], while the 1,5-benzodiazepine clobazam has a TPSA of approximately 43 Ų and a LogP of approximately 3.1 [1]. The higher LogP of the target compound (4.09) compared to both diazepam (2.8) and clobazam (3.1) suggests greater lipophilicity, which may influence blood–brain barrier permeation kinetics and nonspecific protein binding in CNS-targeted assays.

Physicochemical properties Drug-likeness CNS penetration

Recommended Application Scenarios for 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Hydrochloride Based on Quantified Differentiation Evidence


GABAA Receptor Subtype Selectivity Screening – Differentiating Phasic vs. Tonic Inhibition Modulators

Investigators studying GABAA receptor subtype pharmacology should employ 1,5-benzodiazepine scaffolds such as CAS 1049741-23-2 to probe the functional selectivity between phasic and tonic inhibition–mediating receptor populations. As demonstrated in native cerebellar granule cell electrophysiology, 1,5-benzodiazepine derivatives can exhibit inverse agonism at tonic inhibition receptors, in direct contrast to 1,4-benzodiazepine agonists like flunitrazepam [1]. The hydrochloride salt form ensures adequate solubility for patch-clamp buffer preparation.

Enantioselective Reference Standard Preparation for Chiral 1,5-Benzodiazepine Pharmacology

Programs requiring enantioenriched 1,5-benzodiazepine reference standards can leverage the demonstrated enantioselective synthesis methodology yielding up to 82% ee for 2-substituted derivatives [2]. The target compound, bearing a chiral center at C2, serves as a suitable substrate for chiral resolution or asymmetric synthesis optimization, enabling stereospecific structure–activity relationship (SAR) studies that racemic 1,4-benzodiazepine analogs cannot support.

High-Purity Impurity Profiling and Analytical Method Validation in Benzodiazepine Quality Control

The 98% certified purity of the hydrochloride salt makes it appropriate for use as a reference standard in HPLC method development and impurity profiling of benzodiazepine drug substances. The 3-percentage-point purity advantage over alternative vendor material (min. 95% ) reduces the burden of impurity interference when establishing specificity, linearity, and limit-of-detection parameters in validated analytical methods.

Comparative CNS Physicochemical Profiling – Lipophilicity-Driven Tissue Distribution Studies

With a predicted LogP of 4.09—substantially higher than diazepam (LogP ~2.8) or clobazam (LogP ~3.1) [3]—this compound is a suitable probe for investigating the impact of elevated lipophilicity on blood–brain barrier penetration kinetics and nonspecific brain tissue binding in comparative CNS disposition studies, where small LogP differences can translate into meaningful changes in unbound brain-to-plasma concentration ratios.

Quote Request

Request a Quote for 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.